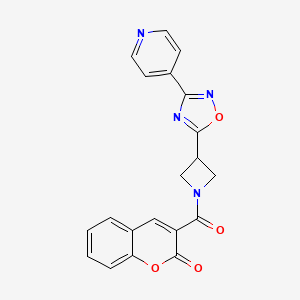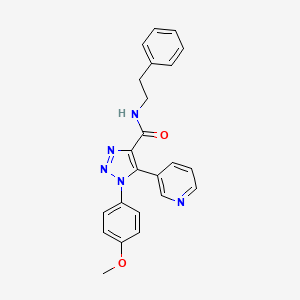![molecular formula C19H17N3OS2 B3225977 3-(Thiophen-2-yl)-5-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole CAS No. 1251601-97-4](/img/structure/B3225977.png)
3-(Thiophen-2-yl)-5-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole
Overview
Description
3-(Thiophen-2-yl)-5-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is a heterocyclic compound that contains a thiophene ring, a thiazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-5-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Formation of the Thiazole Ring: This can be synthesized by the condensation of α-haloketones with thioamides.
Coupling Reactions: The thiophene ring can be introduced through coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for such compounds would involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the thiophene ring.
Reduction: Reduction reactions can occur at various sites depending on the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as a building block for more complex molecules.
Biology
Antimicrobial Agents: Compounds with similar structures have shown antimicrobial activity.
Enzyme Inhibitors: Potential use as inhibitors for specific enzymes.
Medicine
Drug Development: Exploration as a potential therapeutic agent for various diseases.
Industry
Materials Science: Use in the development of organic semiconductors.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, as an antimicrobial agent, it might disrupt cell membrane integrity or inhibit essential enzymes. In catalysis, it could facilitate the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
3-(Thiophen-2-yl)-1,2,4-oxadiazole: Lacks the thiazole ring.
5-(2,4,5-Trimethylphenyl)-1,3-thiazole: Lacks the oxadiazole ring.
Thiophene-2-carboxylic acid derivatives: Similar thiophene ring structure.
Uniqueness
The unique combination of the thiophene, thiazole, and oxadiazole rings in 3-(Thiophen-2-yl)-5-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole provides distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-thiophen-2-yl-5-[[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c1-11-7-13(3)14(8-12(11)2)15-10-25-18(20-15)9-17-21-19(22-23-17)16-5-4-6-24-16/h4-8,10H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZLFPXNLLFKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-{2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate](/img/structure/B3225897.png)
![1-(2,5-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B3225910.png)



![N-[(3-methoxyphenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3225932.png)
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B3225937.png)

![N5-(3,4-dimethoxyphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B3225948.png)
![1-(4-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine](/img/structure/B3225955.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B3225967.png)
![N-(2-ethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B3225971.png)
![3-{3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenyl-1,4-dihydropyridazin-4-one](/img/structure/B3225985.png)
![1-benzyl-N-(3-chlorophenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3225993.png)
